

Application Notes and Protocols for ATSM in Neuroinflammatory Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATSM

Cat. No.: B1609474

[Get Quote](#)

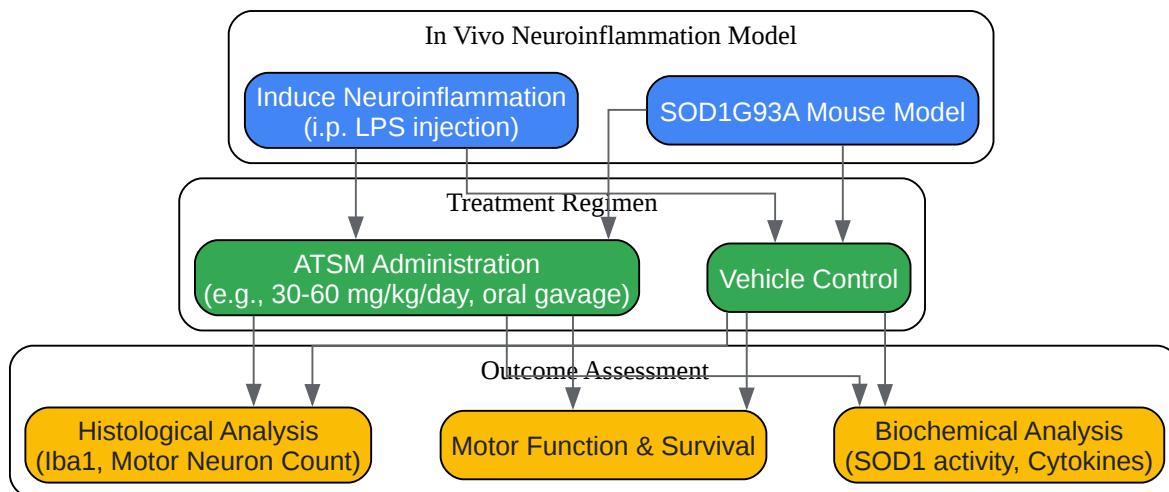
For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl-bis(N(4)-methylthiosemicarbazone), commonly known as **ATSM** or Cull(atsm) when complexed with copper, is a blood-brain barrier-permeable compound that has demonstrated significant therapeutic potential in a variety of preclinical neuroinflammatory and neurodegenerative models.^{[1][2]} Its neuroprotective effects are attributed to multiple mechanisms, including the targeted delivery of copper to cells, modulation of inflammatory responses mediated by microglia and astrocytes, enhancement of antioxidant enzyme activity, and regulation of hypoxia-inducible factor-1 α (HIF-1 α) signaling.^{[1][3][4]}

These application notes provide an overview of the use of **ATSM** in common neuroinflammatory models and detailed protocols for key experiments to assess its efficacy and mechanism of action.

Data Presentation


Table 1: Effects of ATSM in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

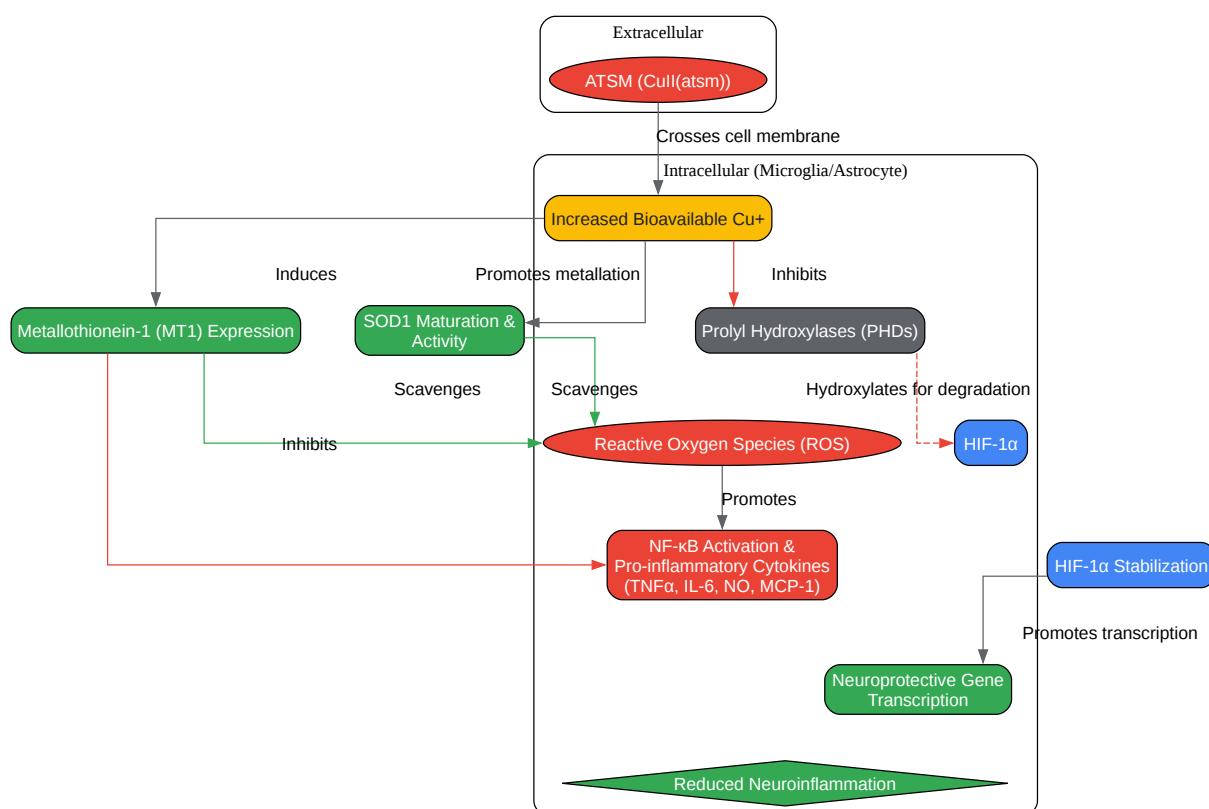

Parameter	Treatment Group	Result	Percentage Change vs. Vehicle	Reference
Median Survival	Vehicle	176 days	-	[5]
ATSM (60 mg/kg/day)	193 days	+9.7%	[5]	
Body Weight	Vehicle	Gradual decline from 124 days	-	[5]
ATSM (60 mg/kg/day)	Significantly slowed decline (155-188 days)	-	[5]	
Soluble SOD1 Levels (Spinal Cord)	Vehicle	Baseline	-	[5]
ATSM (60 mg/kg/day)	Increased	+15%	[5]	
Motor Neuron Count (Lumbar Spinal Cord, 24 weeks)	Wild-Type	32.8 ± 0.7	-	[5]
SOD1G93A Vehicle	23 \pm 1.6	-29.9% vs. WT	[5]	
SOD1G93A + ATSM	Data suggests protection	-	[2]	

Table 2: Anti-inflammatory Effects of ATSM in In Vitro Neuroinflammation Models

Cell Type	Inflammatory Stimulus	ATSM Concentration	Measured Marker	Result	Percentage Change vs. Stimulus Alone	
					Change vs. Stimulus	Reference
Primary Microglia	IFNy/TNF α	0.5 μ M	Nitric Oxide (NO)	Significantly Suppressed	~50% reduction	[6]
IFNy/TNF α	0.5 μ M	MCP-1 (secreted protein)	Reduced	~40% reduction	[6]	
IFNy/TNF α	0.5 μ M	Ccl2 (MCP-1 mRNA)	Reduced	Significant reduction	[6]	
IFNy/TNF α	0.5 μ M	Tnf (TNF α mRNA)	Reduced	Significant reduction	[6]	
Primary Astrocytes	IFNy/TNF α	0.5 μ M	Nitric Oxide (NO)	Significantly Reduced	Significant reduction	[1]
IFNy/TNF α	0.5 μ M	MCP-1 (secreted protein)	Significantly Reduced	Significant reduction	[1]	

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper Regulation of Hypoxia-Inducible Factor-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper affects the binding of HIF-1 α to the critical motifs of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper regulation of hypoxia-inducible factor-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Application Notes and Protocols for ATSM in Neuroinflammatory Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609474#protocol-for-atsm-use-in-neuroinflammatory-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com